Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Benzyl 4-(4-methylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Benzyl 4-(4-ethylphenyl)-7-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Comparison:
- Uniqueness: The presence of specific substituents such as the 4-ethylphenyl and 4-methoxyphenyl groups in Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate contributes to its unique chemical and biological properties .
- Differences: Variations in the substituents can lead to differences in reactivity, solubility, and biological activity .
Biological Activity
Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
This compound belongs to the class of hexahydroquinolines, which are known for their potential pharmacological applications. The structure features a quinoline core with various substituents that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of polyhydroquinoline derivatives. For example, derivatives similar to the compound have shown promising results against various cancer cell lines. A study indicated that certain polyhydroquinoline derivatives exhibited cytotoxic effects on human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The antimicrobial activity of related compounds has been documented extensively. For instance, a series of polyhydroquinoline derivatives were tested against common bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating significant inhibitory effects . These findings suggest that this compound may possess similar antimicrobial properties.
Antioxidant Activity
The antioxidant capacity of quinoline derivatives has also been explored. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in biological systems . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Synthesis and Testing
A notable study synthesized various derivatives of hexahydroquinolines and evaluated their biological activities. The synthesis involved refluxing specific precursors in ethanol, followed by purification processes. The resulting compounds were subjected to biological assays to assess their anticancer and antimicrobial activities .
In Vivo Studies
In vivo studies using animal models have further elucidated the therapeutic potential of benzyl-substituted hexahydroquinolines. These studies often focus on the compound's ability to modulate key signaling pathways involved in cancer progression and inflammation .
Data Tables
Activity | Tested Compound | Result |
---|---|---|
Anticancer | Polyhydroquinoline derivatives | Significant cytotoxicity observed |
Antimicrobial | Benzyl 4-(4-ethylphenyl) derivative | Inhibition against E. coli & B. subtilis |
Antioxidant | Related quinoline compounds | Effective free radical scavenging |
Properties
CAS No. |
5707-74-4 |
---|---|
Molecular Formula |
C33H33NO4 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C33H33NO4/c1-4-22-10-12-25(13-11-22)31-30(33(36)38-20-23-8-6-5-7-9-23)21(2)34-28-18-26(19-29(35)32(28)31)24-14-16-27(37-3)17-15-24/h5-17,26,31,34H,4,18-20H2,1-3H3 |
InChI Key |
CDZCRGUQECWICD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
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